C16H24N4S
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Overview
Description
This compound belongs to the class of thienopyrimidines, which are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-2-N-methyl-4-N-(2,2,3,3-tetramethylcyclopropyl)thieno[2,3-d]pyrimidine-2,4-diamine typically involves the following steps:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the ethyl and methyl groups can be carried out using alkylation reactions with suitable alkyl halides in the presence of a base.
Introduction of the Tetramethylcyclopropyl Group: This step involves the reaction of the intermediate compound with 2,2,3,3-tetramethylcyclopropylamine under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-2-N-methyl-4-N-(2,2,3,3-tetramethylcyclopropyl)thieno[2,3-d]pyrimidine-2,4-diamine: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thienopyrimidines depending on the nucleophile used.
Scientific Research Applications
6-ethyl-2-N-methyl-4-N-(2,2,3,3-tetramethylcyclopropyl)thieno[2,3-d]pyrimidine-2,4-diamine: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-ethyl-2-N-methyl-4-N-(2,2,3,3-tetramethylcyclopropyl)thieno[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or immune response, contributing to its therapeutic effects.
Comparison with Similar Compounds
6-ethyl-2-N-methyl-4-N-(2,2,3,3-tetramethylcyclopropyl)thieno[2,3-d]pyrimidine-2,4-diamine: can be compared with other thienopyrimidine derivatives:
Similar Compounds: Compounds such as 1-N-ethyl-1-N-{6-ethylthieno[2,3-d]pyrimidin-4-yl}cyclohexane-1,4-diamine and other thienopyrimidine analogs.
Uniqueness: The presence of the tetramethylcyclopropyl group and specific substitution pattern makes this compound unique, potentially leading to distinct biological activities and applications.
Properties
IUPAC Name |
3-[(4-tert-butylphenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4S/c1-5-6-14-18-19-15(20(14)17)21-11-12-7-9-13(10-8-12)16(2,3)4/h7-10H,5-6,11,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQYQOBFNHOQGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N)SCC2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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